

# C902: Application Notes and Protocols for In Vivo Studies

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## Compound of Interest

Compound Name: C902

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These application notes provide detailed information on the solubility of **C902**, a small-molecule inhibitor of the LIN28-let-7 interaction, and protocols for its preparation for in vivo studies.

## Introduction

**C902** is a trisubstituted pyrrolinone that disrupts the interaction between the RNA-binding protein LIN28 and the precursor of the let-7 microRNA (pre-let-7).<sup>[1][2]</sup> By inhibiting LIN28, **C902** restores the maturation of the tumor suppressor let-7, leading to decreased expression of oncogenes such as MYC, RAS, and HMGA2.<sup>[3][4]</sup> This makes **C902** a promising candidate for investigation in various cancer models. These notes provide essential information for researchers planning to use **C902** in preclinical in vivo experiments.

## Physicochemical and Solubility Data

Proper formulation of **C902** is critical for achieving desired exposure and efficacy in in vivo models. As with many small molecule inhibitors, **C902** has limited aqueous solubility. The following table summarizes its key physicochemical properties and solubility information.

Property	Data	Reference
Chemical Name	5-(3-(4-Bromobenzoyl)-4-hydroxy-5-oxo-2-(4-(thiazol-2-yl)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-2-hydroxybenzoic acid	[5]
Molecular Formula	C <sub>27</sub> H <sub>17</sub> BrN <sub>2</sub> O <sub>6</sub> S	[5]
Molecular Weight	577.41 g/mol	[5]
CAS Number	1395472-39-5	[5]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[5]
Storage Temperature	-20°C (long term), 0°C (short term), desiccated	[5]

While specific quantitative solubility data for **C902** in various solvents is not widely published, it is known to be soluble in DMSO.[5] For reference, another LIN28 inhibitor, Lin28 1632, is soluble up to 100 mM in DMSO and ethanol. Based on this, it is reasonable to expect that **C902** can be prepared in DMSO at concentrations suitable for creating stock solutions for in vivo studies.

## Preparation of C902 for In Vivo Administration

Due to its poor aqueous solubility, **C902** requires a specific formulation for in vivo administration to ensure bioavailability. The following protocol provides a general guideline for preparing **C902** for administration to mice via intraperitoneal (IP) or oral (PO) routes. It is crucial to perform a small-scale pilot study to assess the tolerability and pharmacokinetics of the chosen formulation in the specific animal model.

## Materials

- **C902** powder
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

- Polyethylene glycol 400 (PEG400)
- Tween 80 (Polysorbate 80)
- Saline (0.9% NaCl), sterile

## Protocol for Vehicle Preparation (Example: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

This is a commonly used vehicle for poorly soluble compounds in preclinical studies.

- In a sterile tube, combine the required volume of DMSO and PEG400.
- Add the required volume of Tween 80 to the DMSO/PEG400 mixture.
- Vortex the mixture until it is homogeneous.
- Slowly add the required volume of sterile saline to the mixture while vortexing to avoid precipitation.
- This final vehicle mixture can be stored at room temperature for a short period or at 4°C for longer storage.

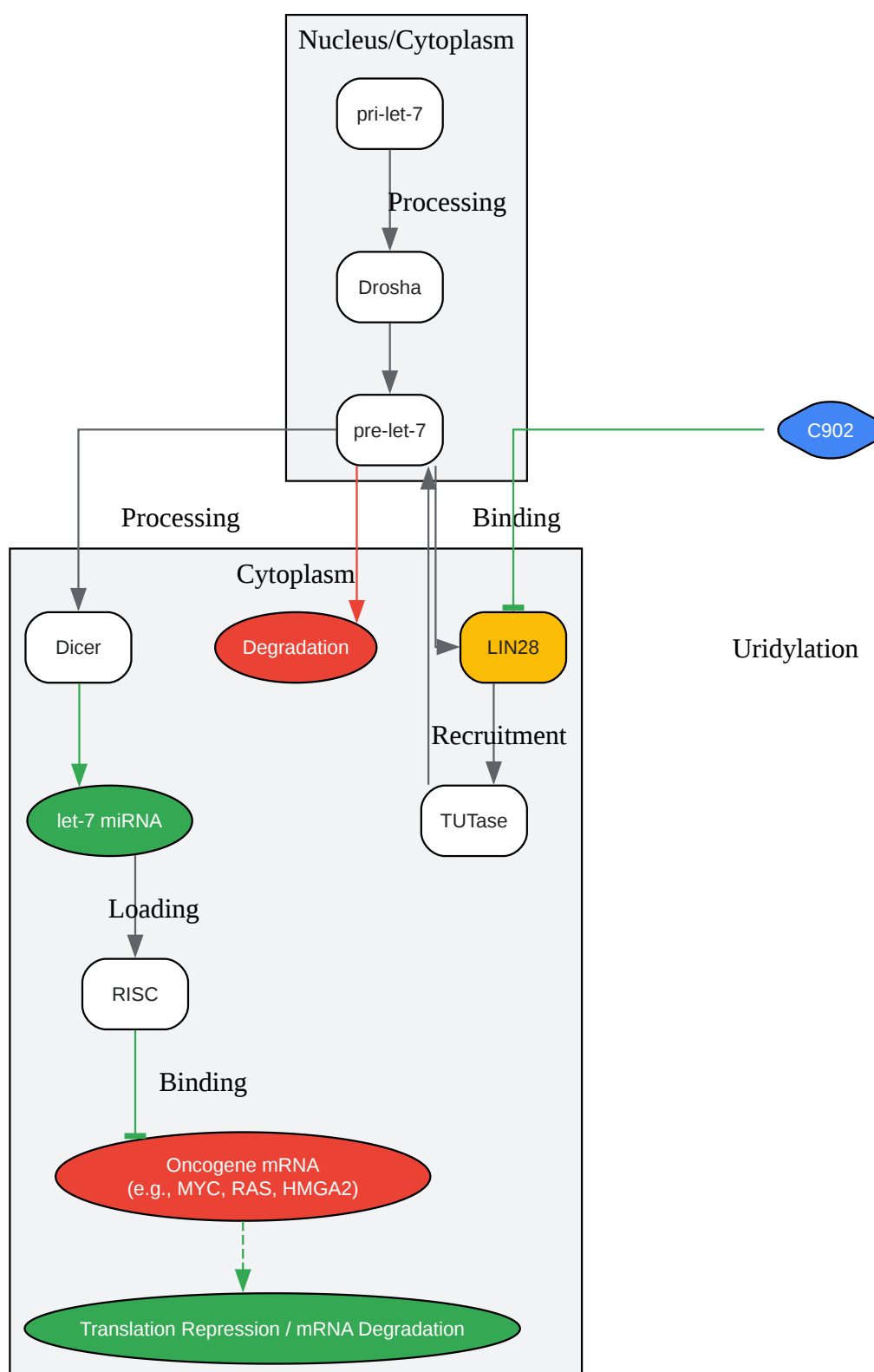
## Protocol for C902 Formulation

- Prepare a Stock Solution:
  - Dissolve the accurately weighed **C902** powder in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL or ~86.6 mM). Ensure complete dissolution by vortexing or gentle warming.
- Prepare the Final Dosing Solution:
  - On the day of administration, dilute the **C902** stock solution with the prepared vehicle to the final desired concentration for injection.
  - For example, to prepare a 5 mg/mL dosing solution, you would take 1 part of the 50 mg/mL stock solution and add 9 parts of the vehicle.

- Ensure the final concentration of DMSO in the injected volume is well-tolerated by the animals (typically  $\leq 10\%$ ).
- Vortex the final dosing solution thoroughly to ensure homogeneity.
- Administration:
  - Administer the freshly prepared **C902** formulation to the animals based on their body weight (e.g., in mg/kg).
  - The injection volume should be appropriate for the route of administration and the size of the animal (e.g., 100-200  $\mu\text{L}$  for a mouse via IP injection).

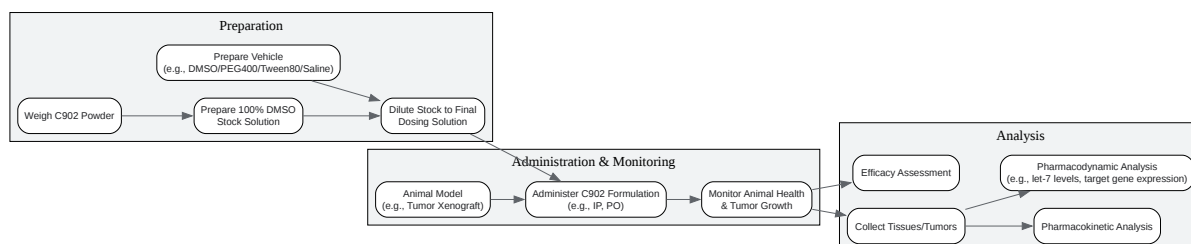
## Signaling Pathway and Experimental Workflow

To aid in the understanding of **C902**'s mechanism of action and its application in in vivo studies, the following diagrams have been created.



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Caption: **C902** inhibits LIN28, restoring let-7 biogenesis and suppressing oncogenes.



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Caption: Workflow for **C902** preparation, in vivo administration, and analysis.

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## References

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